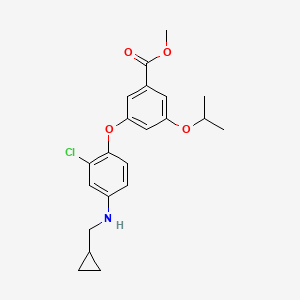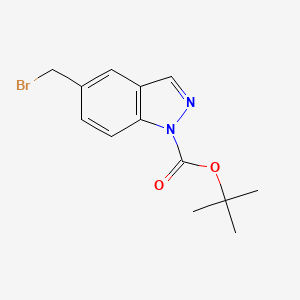
tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of the methyl group attached to the indazole ring. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed for the efficient and sustainable synthesis of tert-butyl esters, which can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of azido or amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its indazole core.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of biological targets, while the indazole core can interact with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl bromoacetate: Another tert-butyl ester with a bromomethyl group, used in similar synthetic applications.
tert-Butyl 2-bromoacetate: Similar in structure but with a different positioning of the bromomethyl group.
Uniqueness
tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate is unique due to its indazole core, which imparts specific biological activities not found in simpler tert-butyl esters. The presence of the indazole ring allows for interactions with a broader range of biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
209804-25-1 |
|---|---|
Fórmula molecular |
C13H15BrN2O2 |
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
tert-butyl 5-(bromomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-5-4-9(7-14)6-10(11)8-15-16/h4-6,8H,7H2,1-3H3 |
Clave InChI |
LKQALJCINTYLIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


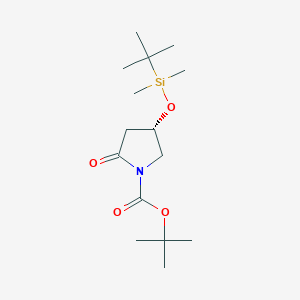
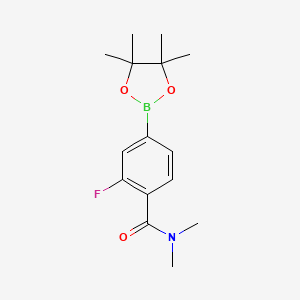
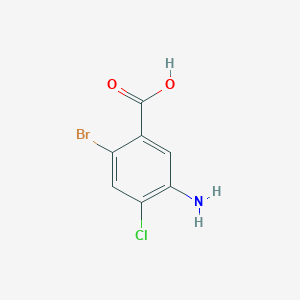

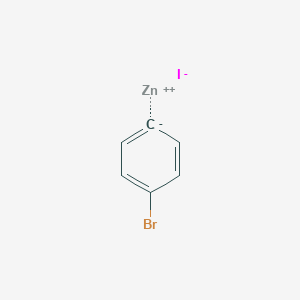
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)

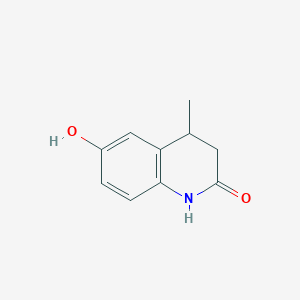
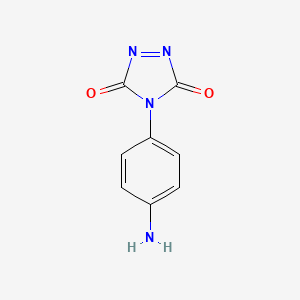

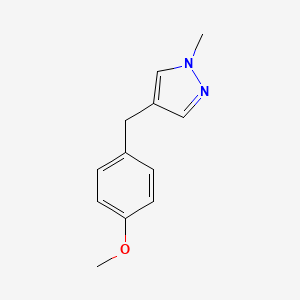
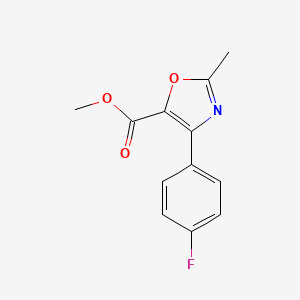
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
